molecular formula C16H15N5O3 B11164217 N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11164217
M. Wt: 325.32 g/mol
InChI Key: BYLPTZOMWLUGMW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Tetrazole Ring to the Benzamide: The tetrazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction. This can be achieved by reacting the tetrazole with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products:

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Amines or other reduced forms of the benzamide.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. The methoxy groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide can be compared with other benzamide derivatives and tetrazole-containing compounds:

    Similar Compounds:

Uniqueness: The combination of the tetrazole ring and methoxy groups in this compound provides a unique set of properties, including enhanced binding affinity to certain molecular targets and improved solubility.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-11-7-8-15(24-2)13(9-11)18-16(22)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

BYLPTZOMWLUGMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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